Cas no 2137903-02-5 ((1-cyclopentyl-5-iodo-1H-1,2,3-triazol-4-yl)methanamine)

(1-Cyclopentyl-5-iodo-1H-1,2,3-triazol-4-yl)methanamine is a versatile heterocyclic compound featuring a triazole core substituted with an iodine atom and an aminomethyl group at the 5- and 4-positions, respectively, along with a cyclopentyl moiety at the 1-position. The iodine substituent enhances its utility in cross-coupling reactions, such as Sonogashira or Suzuki couplings, enabling further functionalization. The aminomethyl group provides a reactive handle for derivatization, making it valuable in medicinal chemistry and material science applications. Its well-defined structure and stability under various conditions make it a reliable intermediate for synthesizing complex molecules. This compound is particularly useful in pharmaceutical research for constructing biologically active scaffolds.
(1-cyclopentyl-5-iodo-1H-1,2,3-triazol-4-yl)methanamine structure
2137903-02-5 structure
Product name:(1-cyclopentyl-5-iodo-1H-1,2,3-triazol-4-yl)methanamine
CAS No:2137903-02-5
MF:C8H13IN4
MW:292.120093107224
CID:6232951
PubChem ID:165456618

(1-cyclopentyl-5-iodo-1H-1,2,3-triazol-4-yl)methanamine Chemical and Physical Properties

Names and Identifiers

    • 2137903-02-5
    • EN300-703827
    • (1-cyclopentyl-5-iodo-1H-1,2,3-triazol-4-yl)methanamine
    • Inchi: 1S/C8H13IN4/c9-8-7(5-10)11-12-13(8)6-3-1-2-4-6/h6H,1-5,10H2
    • InChI Key: XPJMWTPIDSCWPC-UHFFFAOYSA-N
    • SMILES: IC1=C(CN)N=NN1C1CCCC1

Computed Properties

  • Exact Mass: 292.01849g/mol
  • Monoisotopic Mass: 292.01849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 56.7Ų
  • XLogP3: 0.4

(1-cyclopentyl-5-iodo-1H-1,2,3-triazol-4-yl)methanamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-703827-1.0g
(1-cyclopentyl-5-iodo-1H-1,2,3-triazol-4-yl)methanamine
2137903-02-5
1g
$0.0 2023-06-06

(1-cyclopentyl-5-iodo-1H-1,2,3-triazol-4-yl)methanamine Related Literature

Additional information on (1-cyclopentyl-5-iodo-1H-1,2,3-triazol-4-yl)methanamine

Comprehensive Overview of (1-cyclopentyl-5-iodo-1H-1,2,3-triazol-4-yl)methanamine (CAS No. 2137903-02-5)

In the rapidly evolving field of medicinal chemistry and drug discovery, (1-cyclopentyl-5-iodo-1H-1,2,3-triazol-4-yl)methanamine (CAS No. 2137903-02-5) has emerged as a compound of significant interest. This molecule, characterized by its unique 1,2,3-triazole core and iodo substitution, is increasingly studied for its potential applications in pharmaceutical research, particularly in the development of novel small-molecule inhibitors and bioconjugation techniques. Researchers are particularly drawn to its structural versatility, which allows for modifications that can enhance bioavailability and target specificity.

The compound’s cyclopentyl moiety contributes to its lipophilicity, a critical factor in optimizing drug-like properties. This feature aligns with current trends in drug design, where balancing hydrophobicity and solubility is paramount for improving in vivo performance. Additionally, the presence of an iodine atom opens doors for radiolabeling applications, a hot topic in molecular imaging and theranostics. These attributes make 2137903-02-5 a valuable scaffold for probing protein-ligand interactions or designing click chemistry-based probes.

Recent advancements in high-throughput screening (HTS) and fragment-based drug design (FBDD) have further highlighted the relevance of 1,2,3-triazole derivatives like this compound. Its methanamine side chain offers a handle for further functionalization, enabling the creation of structure-activity relationship (SAR) libraries. This adaptability is crucial for addressing challenges in drug resistance and selectivity, two pressing concerns in oncology and infectious disease research.

From a synthetic chemistry perspective, (1-cyclopentyl-5-iodo-1H-1,2,3-triazol-4-yl)methanamine exemplifies the growing demand for heterocyclic building blocks in lead optimization. Its stability under physiological conditions and compatibility with cross-coupling reactions make it a preferred choice for modular drug discovery campaigns. Moreover, the compound’s iodo-triazole motif is increasingly explored in bioconjugation strategies, particularly for antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

As the pharmaceutical industry shifts toward precision medicine, compounds like 2137903-02-5 are gaining traction for their ability to serve as multifunctional intermediates. Whether in kinase inhibitor development or covalent drug design, its structural features align with modern cheminformatics and AI-driven drug discovery paradigms. This synergy between traditional medicinal chemistry and cutting-edge technologies underscores its potential to address unmet medical needs.

In summary, (1-cyclopentyl-5-iodo-1H-1,2,3-triazol-4-yl)methanamine represents a compelling case study in contemporary drug discovery. Its CAS No. 2137903-02-5 is frequently cited in patents and publications focusing on targeted therapies and chemical biology tools. For researchers navigating the complexities of hit-to-lead optimization or molecular probe development, this compound offers a robust platform for innovation.

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